![molecular formula C13H10BrN3O B3830971 6-bromo-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3830971.png)
6-bromo-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine
Overview
Description
6-bromo-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine is a chemical compound that belongs to the class of imidazopyridines. It is an important compound in the field of medicinal chemistry due to its potential applications in the treatment of various diseases.
Scientific Research Applications
Corrosion Inhibition
6-bromo-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine derivatives have shown significant effectiveness as corrosion inhibitors. Studies indicate that these compounds exhibit high inhibitory performance against mild steel corrosion in acidic environments, achieved through adsorption on the metal surface. Techniques such as potentiodynamic polarization, electrochemical impedance spectroscopy, and quantum chemical calculations support these findings (Saady et al., 2020); (Saady et al., 2021).
Anticancer and Antimicrobial Activities
The imidazo[4,5-b]pyridine moiety, including derivatives of 6-bromo-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine, has been explored for its potential in anticancer and antimicrobial applications. Research reveals that specific derivatives display notable antibacterial, antifungal, and anticancer activities against various cell lines, indicating the potential of this compound as a template for developing new therapeutic agents (Shelke et al., 2017).
Photophysical Studies
Photophysical properties of related imidazo[4,5-c]pyridine derivatives have been examined, contributing to the understanding of intramolecular charge transfer and excited state intramolecular proton transfer processes. These studies are crucial for developing applications in optoelectronics and photochemistry (Behera et al., 2015).
Tyrosyl-tRNA Synthetase Inhibition
Recent research on 6-bromo-imidazo[4,5-b]pyridine derivatives includes the synthesis and molecular docking studies targeting S. aureus tyrosyl-tRNA synthetase. These compounds have shown binding affinity as potential inhibitors, contributing to the development of new antibacterial agents (Jabri et al., 2023).
Antiprotozoal Agents
6-bromo-imidazo[4,5-b]pyridine derivatives have also been synthesized and evaluated for their potential as antiprotozoal agents. Some derivatives have shown strong DNA affinities and excellent in vitro and in vivo activities against specific protozoal infections, highlighting their potential in treating tropical diseases (Ismail et al., 2004).
properties
IUPAC Name |
6-bromo-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O/c1-18-10-4-2-8(3-5-10)12-16-11-6-9(14)7-15-13(11)17-12/h2-7H,1H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXNSRRQEABRTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=N3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.